molecular formula C10H8ClN3 B3031866 6-Chloro-3-phenylpyridazin-4-amine CAS No. 79852-16-7

6-Chloro-3-phenylpyridazin-4-amine

Cat. No. B3031866
CAS RN: 79852-16-7
M. Wt: 205.64 g/mol
InChI Key: QRBIZMKABNSGMQ-UHFFFAOYSA-N
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Description

6-Chloro-3-phenylpyridazin-4-amine is a chemical compound with the molecular formula C10H8ClN3 . It has a molecular weight of 205.64 .


Synthesis Analysis

The synthesis of pyridazine derivatives, which includes 6-Chloro-3-phenylpyridazin-4-amine, often involves the use of easily accessible starting materials like mucochloric acid and benzene . The synthesized compounds are fully characterized and some of them have shown good antifungal activities in preliminary tests .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-phenylpyridazin-4-amine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

6-Chloro-3-phenylpyridazin-4-amine has a density of 1.323g/cm3 and a boiling point of 429ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Applications in Chemistry and Photophysics

  • Synthesis of Complexes for Photophysical Studies : A study focused on synthesizing cyclometalated platinum(II) acetylide complexes, which included derivatives of 6-phenylpyridazin-4-amine. These complexes were structurally characterized and exhibited unique electrochemical and emissive properties. They were used for oxidative and reductive quenching studies, indicating their potential in photophysical research (Schneider et al., 2009).

Applications in Organic Synthesis

  • Route to Functionalized Pyridazines : Research on homolytic substitution of 3-chloropyridazines, including derivatives similar to 6-chloro-3-phenylpyridazin-4-amine, led to the development of methods for synthesizing functionalized pyridazinones. This has implications for the synthesis of a variety of organic compounds (Piaz et al., 1993).

Applications in Medicinal Chemistry

  • Synthesis of Anticancer Compounds : A study explored the synthesis of Mannich bases starting from compounds related to 6-chloro-3-phenylpyridazin-4-amine. These compounds were tested for their anticancer activities against prostate cancer cell lines, demonstrating the potential of 6-chloro-3-phenylpyridazin-4-amine derivatives in developing new anticancer medications (Demirci & Demirbas, 2019).

Applications in Material Science

  • Synthesis of Amine-Containing Metal Complexes : The palladium-catalyzed amination of chloro-terpyridine, which is structurally similar to 6-chloro-3-phenylpyridazin-4-amine, has been used to prepare amine-containing ruthenium(II) polypyridyl complexes. This demonstrates potential applications in creating materials with specific electronic or catalytic properties (Johansson, 2006).

Safety and Hazards

While specific safety and hazard information for 6-Chloro-3-phenylpyridazin-4-amine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyridazine derivatives, including 6-Chloro-3-phenylpyridazin-4-amine, have immense potential in agricultural science as plant growth regulators and crop protection agents . Future research could focus on the synthesis of novel pyridazine analogs possessing enhanced bioactivities with minimum toxicity .

properties

IUPAC Name

6-chloro-3-phenylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIZMKABNSGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382834
Record name 6-chloro-3-phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-phenylpyridazin-4-amine

CAS RN

79852-16-7
Record name 6-chloro-3-phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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